Tert-butyl 3-hydroxy-2,2-dimethylpropanoate

Beschreibung

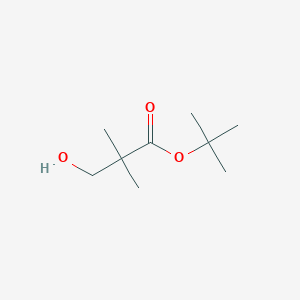

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2,3)12-7(11)9(4,5)6-10/h10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFQMGRNOHPVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Hydroxy 2,2 Dimethylpropanoate and Its Derivatives

Esterification Pathways

Esterification represents a direct approach to forming the ester linkage in the target molecule. This typically involves the reaction of a carboxylic acid with an alcohol. For tert-butyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), the required precursors are 3-hydroxy-2,2-dimethylpropanoic acid and tert-butyl alcohol.

The direct esterification of pivalic acid (2,2-dimethylpropanoic acid) with tert-butyl alcohol yields tert-butyl pivalate (B1233124), a structurally related but distinct compound from the target molecule. The synthesis of the target molecule, tert-butyl 3-hydroxy-2,2-dimethylpropanoate, requires 3-hydroxy-2,2-dimethylpropanoic acid as the carboxylic acid precursor.

The esterification of any carboxylic acid with a tertiary alcohol like tert-butyl alcohol is inherently challenging due to two main factors: the steric hindrance around the hydroxyl group of the alcohol and the propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutene, particularly under acidic conditions. google.com Standard Fischer esterification conditions (acid catalyst with heat) are often low-yielding for such substrates.

To overcome the challenges associated with esterifying tertiary alcohols, various catalytic methods have been developed. These methods often employ specific catalysts that can facilitate the reaction under milder conditions, thereby minimizing side reactions like dehydration.

For the esterification of carboxylic acids with tert-butyl alcohol, catalysts such as 4-(dimethylamino)pyridine (DMAP) can be effective. researchgate.net Another approach involves the use of reusable solid acid catalysts. For instance, Indium(III) chloride supported on Montmorillonite K-10 clay has been shown to effectively catalyze the esterification of tert-butanol (B103910) with acid anhydrides at room temperature, achieving high conversion and selectivity. google.com This method avoids the production of environmentally unacceptable byproducts. google.com Benzotriazole esters, formed in situ from the carboxylic acid, have also been used as efficient intermediates for esterification with tert-butyl alcohol in the presence of a base like DMAP. researchgate.net

| Catalyst System | Reactants | Conditions | Yield/Conversion | Reference |

| InCl₃/Mont K-10 | tert-Butanol & Acetic Anhydride | Room Temp, 1h | >95% Selectivity, 100% Conversion | google.com |

| DMAP / EDC / HOBt | Carboxylic Acid & tert-Butanol | Not specified | 40-60% Yield | researchgate.net |

| Calcined Hydrotalcite | Carboxylic Acid & tert-Butanol | Not specified | 40-55% Yield | researchgate.net |

Alternative Synthetic Routes

Beyond direct esterification, alternative strategies involving the construction of the carbon skeleton are employed. These routes offer flexibility and can provide access to various derivatives.

Malonic esters serve as versatile starting materials in organic synthesis. A potential route to the target compound's backbone begins with a dialkylated malonate. For example, diethyl dimethylmalonate (B8719724) can be synthesized by the dialkylation of diethyl malonate. A subsequent selective reduction of one of the ester groups to a primary alcohol would yield ethyl 3-hydroxy-2,2-dimethylpropanoate. The final step would involve either the hydrolysis of the ethyl ester followed by esterification with tert-butyl alcohol, or a direct transesterification reaction. The synthesis of related malonic acid derivatives often involves reactions with formaldehyde (B43269) or alkyl halides under basic conditions. google.comnih.gov

Aldol-type reactions are powerful methods for forming β-hydroxy carbonyl compounds and represent a highly effective route to tert-butyl 3-hydroxy-2,2-dimethylpropanoate. wikipedia.org This strategy involves the reaction of an enolate with a carbonyl compound.

A direct synthesis can be achieved via the aldol (B89426) addition of the enolate of tert-butyl isobutyrate with formaldehyde. The reaction is typically performed by treating the ester with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form the lithium enolate, which then reacts with formaldehyde to furnish the desired product. wikipedia.org

For the synthesis of chiral, substituted analogues, asymmetric aldol reactions are employed. The Evans' aldol reaction, for instance, utilizes chiral auxiliaries to control the stereochemistry of the newly formed hydroxyl center. nih.gov This methodology has been successfully applied to create α,α-dimethyl-β-hydroxy carbonyl fragments, which are features of several bioactive natural products. nih.gov The reaction of a titanium enolate of an N-acyl oxazolidinone with an aldehyde proceeds via a chair-like transition state, allowing for high diastereoselectivity. harvard.edu

| Reaction Type | Enolate Precursor | Electrophile | Key Reagents | Outcome | Reference |

| Aldol Addition | tert-Butyl Isobutyrate | Formaldehyde | LDA, -78°C | tert-Butyl 3-hydroxy-2,2-dimethylpropanoate | wikipedia.org |

| Evans' Asymmetric Aldol | N-propionyl oxazolidinone | Aldehydes | TiCl₄, Base | Chiral α,α-dimethyl-β-hydroxy acid derivative | nih.gov |

Another related strategy is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. The reaction of tert-butyl α-bromoisobutyrate with formaldehyde using a zinc catalyst would also yield the target compound.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize tert-butyl 3-hydroxy-2,2-dimethylpropanoate, one could start with a more easily prepared ester, such as methyl 3-hydroxy-2,2-dimethylpropanoate, and react it with tert-butyl alcohol.

This reaction is an equilibrium process, and to drive it towards the desired product, the starting alcohol (methanol) is typically removed by distillation. The reaction is usually catalyzed by an acid or a base. However, for sterically demanding transformations, specialized catalysts are often necessary. Tin catalysts, such as butyltin tris-2-ethyl-hexanoate, have been shown to be highly effective for the transesterification of lower alkyl esters with higher alcohols, even at very low concentrations (10-250 ppm). google.com Other catalysts that promote transesterification under mild conditions include various N-heterocyclic carbenes and zinc clusters. organic-chemistry.org Enzymatic catalysis, for example using lipase (B570770), can also be employed for transesterification reactions, often offering high selectivity under mild conditions. google.com

Optimized Reaction Conditions for Enhanced Yield and Selectivity in the Synthesis of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate and its Derivatives

The synthesis of tert-butyl 3-hydroxy-2,2-dimethylpropanoate, a key β-hydroxy ester, is predominantly achieved through the Reformatsky reaction. This classical organometallic reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, tert-butyl bromoacetate (B1195939) and acetone, mediated by a metal, typically zinc. libretexts.orgthermofisher.com Optimization of the reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, nature of the metal promoter, and the stoichiometry of the reactants.

Detailed research into the optimization of the Reformatsky reaction for the synthesis of various β-hydroxy esters has provided valuable insights that can be applied to the production of tert-butyl 3-hydroxy-2,2-dimethylpropanoate. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, the general principles of the Reformatsky reaction allow for the extrapolation of optimized conditions.

Influence of Solvent and Temperature:

Role of Metal Activation and Promoters:

The reactivity of the zinc metal is a key determinant of the reaction's success. Activation of the zinc, often by treatment with reagents like iodine or by using zinc dust, is a common practice to remove the passivating oxide layer and increase its surface area. thermofisher.com In addition to zinc, other metals and promoters have been explored to enhance the efficiency and selectivity of the Reformatsky reaction. For instance, the use of catalysts can lead to milder reaction conditions and improved yields.

The following table summarizes typical reaction parameters that are often optimized in the synthesis of β-hydroxy esters via the Reformatsky reaction, which are applicable to the synthesis of tert-butyl 3-hydroxy-2,2-dimethylpropanoate.

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

| Solvent | Diethyl ether, Tetrahydrofuran (THF), Benzene | Solvent polarity and coordinating ability can affect the stability and reactivity of the organozinc intermediate, thereby influencing the reaction rate and yield. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, thus affecting selectivity. |

| Zinc Activation | Untreated Zinc, Iodine-activated Zinc, Rieke Zinc | Activated zinc provides a larger and more reactive surface area, leading to a faster and more efficient formation of the organozinc reagent and higher product yields. |

| Reactant Ratio | Stoichiometric or excess of Zinc and/or Carbonyl | Varying the molar ratio of the reactants can influence the reaction equilibrium and help to drive the reaction to completion, thereby maximizing the yield of the desired product. |

Detailed Research Findings from Analogous Reactions:

In a study focused on a diastereoselective zinc-mediated Reformatsky reaction with tert-butyl bromoacetate, the reaction was carried out in THF at reflux, resulting in a near-quantitative yield (97%) of the corresponding β-hydroxy ester. nih.gov This suggests that for the synthesis of tert-butyl 3-hydroxy-2,2-dimethylpropanoate, a similar solvent and temperature combination could be a favorable starting point for optimization.

Further investigations into catalytic enantioselective Reformatsky reactions have highlighted the impact of various additives and chiral ligands on both yield and stereoselectivity. While the primary focus of these studies is on asymmetric synthesis, the underlying principles of optimizing the reaction conditions to favor the desired product formation are broadly applicable.

The following interactive data table illustrates how hypothetical variations in key reaction parameters could influence the yield of tert-butyl 3-hydroxy-2,2-dimethylpropanoate, based on general principles of the Reformatsky reaction.

| Entry | Solvent | Temperature (°C) | Zinc Activation | Hypothetical Yield (%) |

| 1 | Diethyl Ether | 35 (Reflux) | Iodine | 75 |

| 2 | Tetrahydrofuran (THF) | 66 (Reflux) | Iodine | 85 |

| 3 | Benzene | 80 (Reflux) | None | 60 |

| 4 | Tetrahydrofuran (THF) | 25 (Room Temp) | Iodine | 70 |

This table is illustrative and based on general trends observed in Reformatsky reactions. Actual yields would require experimental verification.

Chemical Reactivity and Derivatization Strategies

Transformations at the Hydroxyl Group

The primary hydroxyl group in Tert-butyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), despite being sterically hindered by the adjacent gem-dimethyl group, can undergo a variety of transformations. These reactions are crucial for introducing new functional groups or for protecting the hydroxyl group during subsequent synthetic steps.

Acylation Reactions (e.g., Pivaloylation, Acetylation)

Acylation of sterically hindered alcohols like Tert-butyl 3-hydroxy-2,2-dimethylpropanoate often requires more forcing conditions or specific catalysts to overcome the steric hindrance. Standard acylation procedures may be sluggish, necessitating the use of highly reactive acylating agents or catalysts that enhance the nucleophilicity of the alcohol or the electrophilicity of the acylating agent.

Pivaloylation and Acetylation are common acylation reactions. For hindered alcohols, the use of acid anhydrides in the presence of a catalyst is a prevalent strategy. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a powerful catalyst for the acylation of sterically demanding alcohols with acid anhydrides, including the less reactive pivalic anhydride organic-chemistry.org. Another effective catalyst is 1-methylimidazole (MI), which can facilitate the acylation of highly sterically hindered alcohols with acid anhydrides and chlorides jlu.edu.cnresearchgate.net. The addition of an auxiliary base like triethylamine can further accelerate these reactions jlu.edu.cn.

A simple and efficient protocol for the pivaloylation of alcohols has been developed that proceeds without a catalyst under solvent-free conditions, offering advantages such as short reaction times and high yields nih.govorganic-chemistry.org. This method has shown selectivity for primary alcohols over secondary alcohols nih.gov.

Table 1: Catalysts and Conditions for Acylation of Hindered Alcohols

| Catalyst/Reagent | Acylating Agent | Conditions | Efficacy |

|---|---|---|---|

| Bi(OTf)₃ | Acid Anhydrides (e.g., Pivalic anhydride) | Mild conditions | Effective for sterically demanding alcohols organic-chemistry.org |

| 1-Methylimidazole (MI) | Acid Anhydrides, Acid Chlorides | With or without triethylamine | Excellent catalyst for hindered alcohols jlu.edu.cnresearchgate.net |

Etherification and Silylation for Hydroxyl Protection

Protection of the hydroxyl group is a common strategy in multi-step syntheses. Ether formation and silylation are two of the most widely used methods for this purpose.

Etherification: The formation of ethers from sterically hindered neopentyl-like alcohols can be challenging. However, methods for the etherification of neopentyl glycol, a structurally related diol, can provide insights. These reactions often involve alkylation with reagents like epichlorohydrin in the presence of a Lewis acid catalyst to form glycidyl ethers wikipedia.orgnoaa.gov.

Silylation: Silylation is a versatile and widely used method for protecting alcohols. The steric hindrance around the hydroxyl group in Tert-butyl 3-hydroxy-2,2-dimethylpropanoate influences the choice of silylating agent and reaction conditions. Tert-butyldimethylsilyl (TBDMS) ethers are common protecting groups due to their stability and ease of removal masterorganicchemistry.com. The silylation of hindered alcohols can be effectively carried out using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst. A proazaphosphatrane has been reported as an efficient and mild catalyst for the silylation of a wide variety of alcohols, including hindered ones, with TBDMSCl organic-chemistry.orgorganic-chemistry.org. Another effective method involves the use of TBDMSCl with N-methylimidazole and iodine, which significantly accelerates the reaction researchgate.net. A catalyst-free method for the silylation of alcohols using TBDMSCl in a DMSO-hexane solvent system has also been reported rsc.org.

Table 2: Reagents and Conditions for Silylation of Hindered Alcohols

| Silylating Agent | Catalyst/Solvent System | Conditions | Outcome |

|---|---|---|---|

| TBDMSCl | Proazaphosphatrane | Acetonitrile or DMF | Efficient silylation of hindered substrates organic-chemistry.orgorganic-chemistry.org |

| TBDMSCl | N-methylimidazole/Iodine | - | High yields for primary, secondary, and tertiary alcohols researchgate.net |

Oxidation Pathways

The oxidation of the primary hydroxyl group of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The steric hindrance of the neopentyl-like structure can influence the reaction rate and selectivity.

Oxidation to Aldehydes: Selective oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Swern oxidation conditions libretexts.org. For sterically hindered alcohols of the neopentyl type, Jones oxidation (chromic acid in acetone) can sometimes yield the aldehyde, especially if the product is volatile and can be removed from the reaction mixture by distillation uhamka.ac.ide-bookshelf.de. More recently, methods utilizing deep eutectic solvent-based surfactants as catalysts with hydrogen peroxide have shown excellent efficiency in selectively oxidizing various alcohols to their corresponding aldehydes in very short reaction times nih.gov. Mechanochemical methods using TEMPO under ambient air have also been developed for the efficient conversion of alcohols to aldehydes without over-oxidation nih.gov.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄) are effective for the oxidation of primary alcohols to carboxylic acids libretexts.orglibretexts.org.

Modifications of the Ester Linkage

The tert-butyl ester group is a prominent feature of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate. This group is known for its stability under basic conditions and its lability under acidic conditions, which allows for selective transformations.

Hydrolytic Cleavage (Saponification)

Saponification is the hydrolysis of an ester under basic conditions. Tert-butyl esters are generally resistant to saponification due to the steric hindrance of the tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon arkat-usa.org. However, forcing conditions, such as using a non-aqueous medium like NaOH in a methanol/dichloromethane mixture, have been shown to efficiently saponify sterically hindered esters at room temperature arkat-usa.org. This provides a method for the cleavage of the tert-butyl ester when acidic conditions are not desirable.

Acid-catalyzed hydrolysis of tert-butyl esters proceeds through a different mechanism than most other esters. The reaction is initiated by protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid researchgate.netchegg.com. This lability to acid is a key feature of tert-butyl esters and is often exploited for their removal as protecting groups thieme.de.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst wikipedia.orglibretexts.org. This reaction can be catalyzed by either acids or bases wikipedia.org. The equilibrium nature of the reaction often requires using the alcohol as a solvent or removing one of the products to drive the reaction to completion wikipedia.orglibretexts.org.

The transesterification of sterically hindered esters like Tert-butyl 3-hydroxy-2,2-dimethylpropanoate can be challenging. However, methods for the transesterification of tert-butyl esters have been developed. For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate in situ acid chloride intermediates that subsequently react with various alcohols to afford the corresponding esters under mild conditions organic-chemistry.orgorganic-chemistry.org. The reactivity in transesterification is highly dependent on the steric bulk of both the ester and the alcohol nih.gov.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Tert-butyl 3-hydroxy-2,2-dimethylpropanoate |

| Pivalic anhydride |

| Triethylamine |

| Bismuth(III) triflate |

| 1-Methylimidazole |

| Tert-butyldimethylsilyl chloride |

| Epichlorohydrin |

| Neopentyl glycol |

| Pyridinium chlorochromate |

| Potassium permanganate |

| Chromium trioxide |

| Sulfuric acid |

| Hydrogen peroxide |

| TEMPO |

| Sodium hydroxide |

| α,α-Dichlorodiphenylmethane |

Reactions Involving the Carbon Skeleton

The presence of a primary hydroxyl group allows for a variety of derivatization strategies targeting the carbon skeleton, transforming the molecule into more complex structures.

The ester can be converted into its corresponding hydrazide, 3-hydroxy-2,2-dimethylpropanehydrazide, through a process known as hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate (N₂H₄·H₂O). The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the tert-butanol (B103910) leaving group. This transformation is a standard method for converting esters into hydrazides, which are stable intermediates for further functionalization. Research on structurally similar methyl-3-hydroxy-2,2-dimethylpropanoate derivatives has demonstrated that hydrazinolysis effectively yields the corresponding hydrazide, which serves as a precursor for other derivatives. rsc.org

Hydrazide derivatives, such as the one formed in section 3.3.1, are key intermediates for the synthesis of amides via an azide coupling strategy. This process typically involves the conversion of the hydrazide into an acyl azide, followed by a Curtius rearrangement or direct coupling with an amine.

The hydrazide is first treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures, to form the corresponding acyl azide. This intermediate can then react with a desired amine nucleophile to form the final amide bond, displacing the azide group. This method has been successfully applied to analogues of 3-hydroxy-2,2-dimethylpropanoate to produce a variety of N-alkyl-propanamides and derivatives of amino acid esters. rsc.org This two-step sequence provides a reliable pathway from the ester to a wide range of amides.

The primary hydroxyl group of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate can be activated by converting it into a 2,2,2-trichloroacetimidate. This reaction provides an excellent leaving group for subsequent nucleophilic substitution reactions. The transformation is achieved by reacting the alcohol with trichloroacetonitrile (Cl₃CCN) in the presence of a catalytic amount of a strong base, such as sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU). The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the nitrile carbon of trichloroacetonitrile to form the imidate. This method has been shown to be effective for structurally related hydroxy esters, yielding the corresponding trichloroacetimidate (B1259523) which can then be used in further C-C bond-forming reactions. rsc.org

The structural motif of a β-hydroxy ester, present in Tert-butyl 3-hydroxy-2,2-dimethylpropanoate, is capable of acting as a bidentate ligand for various metal ions. The hydroxyl group and the carbonyl oxygen of the ester can coordinate simultaneously to a metal center, forming a stable six-membered chelate ring. This O,O'-coordination mode is a well-established principle in coordination chemistry. mdpi.com While specific studies on the metal complexes of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate are not extensively documented, analogous compounds containing 1,3-hydroxy-carbonyl systems, such as hydroxyflavones and hydroxamic acids, readily form stable complexes with a range of transition metals and main group elements. mdpi.comnih.gov The formation of such complexes can modify the electronic properties and steric environment of the organic molecule, which is a strategy used in the development of catalysts and materials.

Applications As a Key Intermediate in Organic Synthesis

Role in the Synthesis of Pharmaceutical Precursors

This compound is instrumental in constructing the core structures of several important pharmaceutical agents.

Tert-butyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) is a known precursor for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. Atorvastatin belongs to the statin class of medications, which act by inhibiting HMG-CoA reductase. google.comnih.gov The synthesis of Atorvastatin and its analogs often involves the formation of a complex pentasubstituted pyrrole (B145914) core. nih.gov

Key intermediates in Atorvastatin synthesis, such as tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, can be prepared through multi-step processes where analogous structures to tert-butyl 3-hydroxy-2,2-dimethylpropanoate are employed. internationaljournalssrg.orgresearchgate.net For instance, the tert-butyl ester group is a common feature in these synthetic routes, providing a bulky protecting group that can be selectively removed under specific conditions. google.comresearchgate.net The Hantzsch pyrrole synthesis is one of the classical methods used to construct the pyrrole ring, which can be adapted for the production of Atorvastatin intermediates. syrris.com

Table 1: Selected Intermediates in Atorvastatin Synthesis

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| Atorvastatin tert-butyl ester | Precursor to final Atorvastatin acid | google.com |

| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Key chiral building block for the side chain | internationaljournalssrg.orgresearchgate.net |

The diazabicyclo[3.2.1]octane core is a significant scaffold in medicinal chemistry, notably for its presence in beta-lactamase inhibitors. Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is utilized in the synthesis of prodrugs of these inhibitors. google.com For example, it is a component in the synthesis of prodrugs of avibactam, a non-β-lactam β-lactamase inhibitor. google.com The synthesis involves incorporating the tert-butyl 3-hydroxy-2,2-dimethylpropanoate moiety to create a derivative that can be administered orally and then metabolized in the body to release the active inhibitor. google.com

Beyond statins and beta-lactamase inhibitors, tert-butyl 3-hydroxy-2,2-dimethylpropanoate and its derivatives are employed in the creation of various other enzyme inhibitors. The tert-butyl group is a common feature in the design of non-covalent inhibitors for enzymes like the SARS-CoV 3CL protease. nih.gov While not a direct precursor in all cases, the principles of using tert-butyl ester or amide functionalities, which are structurally related, are central to the design of these molecules. The bulky tert-butyl group can occupy specific hydrophobic pockets within an enzyme's active site, contributing to the inhibitor's potency. nih.gov

Furthermore, chiral intermediates derived from related tert-butyl esters are crucial for synthesizing inhibitors of cysteine proteases and protein tyrosine phosphatases. nih.gov The enzymatic kinetic resolution of racemic tert-butyl carbamates is a key step to obtain the optically pure enantiomers required for these applications. nih.gov

Implementation in the Synthesis of Diverse Organic Compounds

The applicability of this intermediate extends to the general synthesis of various classes of organic molecules.

Amide compounds are fundamental building blocks in organic synthesis, with wide applications in materials science and as chemical intermediates. google.com Methodologies have been developed for the synthesis of N-substituted amides, such as the Ritter reaction, which can utilize precursors containing tert-butyl groups. researchgate.net Specific synthetic routes have been established for preparing N-acetyl, tert-butyl amide derivatives of all 20 natural amino acids. nih.gov Additionally, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and show potential anti-inflammatory activity. nih.gov These syntheses often employ coupling reagents to facilitate the formation of the amide bond. nih.gov

While tert-butyl 3-hydroxy-2,2-dimethylpropanoate itself is achiral, its derivatives are pivotal in asymmetric synthesis to produce enantiomerically pure compounds. Biocatalytic methods, using enzymes like Lactobacillus kefir, have been developed for the asymmetric synthesis of chiral building blocks such as tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate. nih.gov This highlights the importance of creating specific stereoisomers for biologically active molecules.

The concept of using chiral building blocks is central to modern pharmaceutical synthesis. For example, the asymmetric synthesis of derivatives of the 'Roche ester' ( (R)-3-Hydroxy-2-methylpropanoate) can be achieved via biocatalytic reduction, a process that establishes a key chiral center. researchgate.net Similarly, enzymatic kinetic resolution is a powerful technique to separate enantiomers of chiral alcohols containing a tert-butyl carbamate (B1207046) group, providing access to optically pure intermediates for further synthesis. nih.gov These chiral synthons are then used in the construction of complex molecules where stereochemistry is critical for function.

Protective Group Chemistry: The Pivaloyl Ester Strategy

In the multistep synthesis of complex organic molecules, the strategic protection and deprotection of functional groups is a cornerstone of achieving chemo-selectivity. The pivaloyl (Piv or Pv) group, an acyl group derived from pivalic acid, serves as a highly effective and robust protecting group for hydroxyl functionalities. wikipedia.orghighfine.com The "Pivaloyl Ester Strategy" leverages the unique steric and electronic properties of this group to shield alcohols from unwanted reactions. The significant steric hindrance imparted by the tert-butyl moiety of the pivaloyl group renders the resulting pivaloate ester exceptionally stable compared to other common ester protecting groups. libretexts.orgwikipedia.org This stability allows for selective chemical transformations elsewhere in the molecule without affecting the protected alcohol.

The introduction of the pivaloyl group is typically achieved by treating an alcohol with pivaloyl chloride (PivCl) in the presence of a base such as pyridine (B92270) or triethylamine. wikipedia.orghighfine.com An alternative method involves the use of pivaloic anhydride, often with a Lewis acid catalyst like scandium triflate for less reactive alcohols. wikipedia.org For substrates with significant steric hindrance around the hydroxyl group, 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. highfine.com A noteworthy aspect of this strategy is the observed selectivity of pivaloyl chloride for primary alcohols in molecules containing multiple hydroxyl groups (polyols), allowing for differential protection. highfine.com

The primary advantage of the pivaloyl group lies in its superior stability across a wide range of reaction conditions. It is significantly more resistant to hydrolysis under both acidic and basic conditions than less hindered acyl groups like acetyl (Ac) and benzoyl (Bz). highfine.comwikipedia.org This differential stability is crucial for synthetic planning, as it permits the selective removal of other protecting groups while the pivaloyl ester remains intact. highfine.com

| Protecting Group | Structure | Relative Stability to Hydrolysis | Common Deprotection Conditions |

|---|---|---|---|

| Acetyl (Ac) | -C(O)CH₃ | Low | Mild acid or base (e.g., K₂CO₃ in MeOH) |

| Benzoyl (Bz) | -C(O)Ph | Medium | Acid or base (stronger conditions than Acetyl) |

| Pivaloyl (Piv) | -C(O)C(CH₃)₃ | High | Strong base (e.g., NaOH, KOH), organometallic reagents (e.g., DIBAL-H), or reducing agents. wikipedia.orglibretexts.orgresearchgate.net |

Deprotection, the removal of the pivaloyl group to regenerate the free alcohol, consequently requires more forceful conditions than for other esters. sciforum.net Standard methods involve hydrolysis with strong bases or the use of other nucleophiles. wikipedia.org Reductive cleavage using agents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is also an effective method. researchgate.net The demanding conditions required for cleavage underscore the group's utility in syntheses where high stability is paramount.

The strategic application of pivaloyl esters is particularly valuable in carbohydrate and nucleoside chemistry, where selective protection of multiple hydroxyl groups is often a significant challenge. highfine.com The reliability and well-characterized stability of the pivaloyl group make it an indispensable tool in the synthetic chemist's arsenal.

| Aspect | Description |

|---|---|

| Protecting Group | Pivaloyl (Piv) |

| Functionality Protected | Alcohols (Hydroxyl groups) |

| Key Feature | High steric hindrance from the tert-butyl group, leading to exceptional stability. wikipedia.orgresearchgate.net |

| Protection Reagents | Pivaloyl chloride (PivCl) with base (e.g., pyridine); Pivaloic anhydride. wikipedia.orghighfine.com |

| Deprotection Conditions | Strong base (e.g., NaOH), reducing agents (e.g., LiAlH₄, DIBAL-H), or other strong nucleophiles. wikipedia.orgresearchgate.net |

| Advantages | Robust stability to a wide range of reagents; allows for selective deprotection of other, more labile protecting groups. highfine.comlibretexts.org |

Mechanistic and Stereochemical Investigations

Reaction Mechanisms of Ester Formation

The formation of tert-butyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), a pivalate (B1233124) ester, can be achieved through several mechanistic pathways, primarily involving the esterification of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).

A common and direct method is acid-catalyzed esterification . In this mechanism, a mineral acid, such as sulfuric acid, protonates the carbonyl oxygen of the hydroxypivalic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of tert-butanol (B103910). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the tert-butyl ester product. This process is characteristic of Fischer esterification. The reaction can be driven to completion by removing water as it is formed. A similar acid-catalyzed esterification is employed in the production of related compounds, such as the esterification of hydroxypivalic acid and neopentyl glycol. google.com

Another significant pathway involves the use of more reactive derivatives of the parent pivalic acid, such as pivaloyl chloride or pivaloic anhydride . organic-chemistry.org In these reactions, the alcohol (tert-butanol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride or anhydride.

With Pivaloyl Chloride : The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270). wikipedia.org The base neutralizes the HCl produced, preventing it from protonating the alcohol and deactivating it.

With Pivaloic Anhydride : This reaction can be catalyzed by Lewis acids or strong protic acids. organic-chemistry.org The catalyst activates the anhydride, making it a better electrophile for the alcohol to attack.

A more specialized mechanism for ester formation is through symbiotic activation using trichloroacetimidate (B1259523) electrophiles . nih.gov This method involves the reaction of a carboxylic acid with a trichloroacetimidate derivative of an alcohol. The mechanism is proposed to be cationic; the proton from the carboxylic acid activates the imidate, leading to the loss of trichloroacetamide (B1219227) and the formation of a carbocation. This carbocation is then trapped by the carboxylate anion to form the ester. nih.gov This pathway avoids harsh acidic conditions and can be effective for sterically hindered substrates.

Diastereoselectivity in Reactions Involving Chiral Analogues

When reactions are conducted on chiral analogues of tert-butyl 3-hydroxy-2,2-dimethylpropanoate or their precursors, the control of stereochemistry, particularly diastereoselectivity, becomes crucial. The steric bulk inherent in the pivaloyl (or related) structure significantly influences the facial selectivity of nucleophilic attacks on adjacent prochiral centers.

A key example is observed in the synthesis of precursors to chiral β-hydroxy acids using Evans aldol (B89426) chemistry . nih.gov In the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an aldol reaction was performed between a silyl-protected aldehyde and the dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov This reaction yielded the desired aldol adducts with moderate diastereoselectivity, achieving ratios of approximately 78:22 and 82:18. nih.gov Although not perfectly selective, the resulting diastereomers were readily separable by silica (B1680970) gel chromatography. This moderate stereoselectivity highlights the challenge of achieving high facial bias when bulky groups are involved, as they can sometimes lead to competing steric interactions that reduce the energy difference between diastereomeric transition states.

The assignment of absolute configuration in chiral β-hydroxy esters, which are analogues of the title compound, often utilizes chiral derivatizing agents like Mosher's acid chloride ((R)-MTPA chloride). mdpi.com For instance, the absolute configuration of tert-butyl 3-hydroxy-3-(2-naphthyl)propanoate was confirmed using this method. mdpi.com Such derivatization is essential for validating the outcomes of stereoselective reactions.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of tert-butyl 3-hydroxy-2,2-dimethylpropanoate is profoundly influenced by a combination of steric and electronic effects, largely dictated by the bulky tert-butyl group of the ester and the gem-dimethyl groups adjacent to the carbonyl carbon.

Steric Hindrance: The most significant factor governing the compound's reactivity is the immense steric hindrance around the carbonyl group. The combination of the tert-butyl group on the oxygen atom and the quaternary carbon (bearing two methyl groups) of the acyl portion creates a highly congested environment. This steric bulk shields the electrophilic carbonyl carbon from nucleophilic attack. wikipedia.orglibretexts.org Consequently, pivalate esters, including this one, are unusually resistant to hydrolysis under both acidic and basic conditions compared to less hindered esters like acetates or propionates. wikipedia.org This high stability makes the pivaloyl group a useful protecting group for alcohols. wikipedia.org The steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, slowing down reactions like saponification significantly.

Electronic Effects: While steric effects are dominant, electronic factors also play a role. The alkyl groups (tert-butyl and methyl) are electron-donating through induction. This electron donation slightly reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity. libretexts.org However, this effect is generally considered secondary to the powerful steric shielding.

Computational studies on the reaction of pivalic acid with sulfur trioxide provide further insight into the electronic drivers of reactivity. These studies revealed that the basicity of the carbonyl oxygen, rather than the acidity of the carboxylic proton, is the crucial factor driving the reaction. nih.govresearchgate.net This suggests that reactions involving the carbonyl group are highly sensitive to its ability to act as a Lewis base, an electronic property that complements the overriding steric effects. The presence of pivalic acid has also been shown to increase the optical yield in certain asymmetric hydrogenations, indicating that its steric bulk can influence the stereochemical environment of a catalytic reaction. researchgate.net

Role of Protecting Groups in Stereochemical Outcomes

In multi-step organic synthesis, protecting groups are essential tools for masking reactive functional groups, and their choice can have a profound impact on the stereochemical outcome of subsequent reactions. The acyl portion of tert-butyl 3-hydroxy-2,2-dimethylpropanoate, the 3-hydroxy-2,2-dimethylpropanoyl group, is related to the pivaloyl (Piv or Pv) group, which is itself a common protecting group for alcohols. wikipedia.org

The role of acyl protecting groups in directing stereochemistry is well-documented, often occurring through neighboring group participation . researchgate.net When an acyl group is positioned appropriately within a molecule (e.g., at the C-2 position of a glycoside), it can participate in a reaction at a nearby reactive center (e.g., the anomeric carbon). The participating group can form a cyclic intermediate, such as an dioxolanylium ion, which shields one face of the molecule. The subsequent nucleophilic attack is then directed to the opposite face, resulting in a high degree of stereocontrol. researchgate.net

While the hydroxyl group in tert-butyl 3-hydroxy-2,2-dimethylpropanoate is at the C-3 position, the principles of stereocontrol by bulky protecting groups remain relevant in its chiral analogues. The steric bulk of a pivaloyl or a related protecting group can influence the conformation of the substrate, thereby creating a biased steric environment that directs an incoming reagent to a specific face of the molecule. This is a form of remote group participation or steric shielding, where the sheer size of the protecting group dictates the trajectory of attack, rather than direct covalent participation. researchgate.net The strategic placement of such sterically demanding groups is a key strategy for controlling stereochemistry in complex molecule synthesis. harvard.edunih.gov

Computational Approaches to Reaction Pathways and Conformations

Computational chemistry provides powerful tools for elucidating the detailed mechanisms, transition states, and conformational preferences of molecules and reactions, offering insights that are often difficult to obtain experimentally. For structures related to tert-butyl 3-hydroxy-2,2-dimethylpropanoate, computational studies have been instrumental in understanding reaction energetics and pathways.

A notable investigation focused on the reaction between pivalic acid, the carboxylic acid precursor, and sulfur trioxide (SO₃) using a combination of microwave spectroscopy and computational analysis. nih.govresearchgate.net This study revealed that the reaction proceeds via a pericyclic process within a precursor complex. nih.govresearchgate.net

The computational analysis explored two potential pathways for product formation:

Sequential (two-step) Pathway : This involves an initial internal rotation of the t-butyl group, followed by the pericyclic reaction. researchgate.net

Concerted (one-step) Pathway : This pathway involves a simultaneous internal rotation of the t-butyl group and the pericyclic reaction, passing through a second-order saddle point. nih.gov

Energetic calculations showed that the concerted path is the most energetically favorable. nih.gov The study provided precise energy values for the transition states, as detailed in the table below.

| Pathway | Description | Barrier Energy (kcal/mol) | Transition State |

|---|---|---|---|

| Sequential | Internal rotation of t-butyl group followed by pericyclic reaction | 0.11 | First-order saddle point |

| Concerted | Simultaneous internal rotation and pericyclic reaction | -0.16 | Second-order saddle point |

Data sourced from computational analysis of the pivalic acid and SO₃ reaction. nih.govresearchgate.net

These computational findings demonstrate that the reaction has a very low, and in the concerted case, negative zero-point corrected activation energy relative to the precursor complex, explaining why the reaction is extremely rapid. nih.govillinois.edu Such theoretical studies, often employing methods like Density Functional Theory (DFT), are also used to analyze other complex reactions, such as cycloadditions, by mapping potential energy surfaces and characterizing transition state structures, Gibbs free energies, and electronic flux. researchgate.net This allows for a deep, quantitative understanding of reaction feasibility and selectivity.

Emerging Research Areas and Future Directions

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of hydroxypivalic acid esters often involves multi-step processes that may include esterification and transesterification reactions. google.com A common industrial route involves the crossed-Cannizzaro reaction of isobutyraldehyde (B47883) with formaldehyde (B43269) to produce hydroxypivalic acid, followed by esterification. Greener approaches aim to improve upon these foundations by minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents and catalysts.

Future developments in the green synthesis of tert-butyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) are likely to focus on several key areas:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods for esterification and transesterification can significantly improve atom economy. The use of solid acid catalysts, for example, can simplify separation and purification steps, reducing solvent use and waste generation. google.com

Alternative Feedstocks: Exploration of bio-based routes to precursors like isobutyraldehyde could reduce the reliance on petrochemical feedstocks.

Solvent Selection: Replacing conventional organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, can mitigate environmental impact.

Process Intensification: The use of microreactors or continuous flow systems can enhance safety, improve heat and mass transfer, and lead to higher yields and purity, aligning with the principles of green engineering. researchgate.nettue.nl

Catalytic and Biocatalytic Transformations

The reactivity of tert-butyl 3-hydroxy-2,2-dimethylpropanoate is dominated by its primary hydroxyl group and the sterically hindered ester moiety. Modern catalytic methods offer precise and efficient pathways to modify this structure.

Catalytic Transformations: The selective oxidation of the primary alcohol is a key transformation. Various transition-metal-catalyzed systems, often using oxidants like tert-butyl hydroperoxide (TBHP), can convert the alcohol to either the corresponding aldehyde (tert-butyl 3-formyl-2,2-dimethylpropanoate) or the carboxylic acid. organic-chemistry.org Research in this area focuses on developing catalysts that offer high selectivity under mild conditions. orgsyn.orginorgchemres.org The non-directed hydroxylation of the tert-butyl group's C-H bonds using specialized manganese catalysts represents a more advanced transformation, enabling functionalization of the ester portion of the molecule. chemrxiv.org

| Catalyst System | Transformation | Oxidant | Potential Product |

|---|---|---|---|

| Bismuth(III) Oxide | Alcohol Oxidation | tert-Butyl Hydroperoxide (TBHP) | Carboxylic Acid |

| Copper-based Catalysts | Alcohol Oxidation | tert-Butyl Hydroperoxide (TBHP) | Aldehyde/Carboxylic Acid |

| Rhodium(II) Caprolactamate | Alcohol Oxidation | tert-Butyl Hydroperoxide (TBHP) | Aldehyde |

| Manganese-based Catalysts | C-H Hydroxylation | Hydrogen Peroxide | Hydroxylated tert-butyl ester |

Biocatalytic Transformations: Biocatalysis offers a powerful, green alternative for synthesizing and modifying tert-butyl 3-hydroxy-2,2-dimethylpropanoate with high selectivity. nih.gov Enzymes operate under mild conditions, reducing energy consumption and byproduct formation.

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective for transesterification reactions. nih.govresearchgate.net They could be employed to synthesize the target compound from methyl hydroxypivalate and tert-butanol (B103910), or via alcoholysis of other hydroxypivalate esters.

Asymmetric Synthesis: Ketoreductases (KREDs) are capable of highly stereoselective reductions of ketones. researchgate.net A biocatalytic route using a KRED to reduce a precursor like tert-butyl 3-oxo-2,2-dimethylpropanoate could provide access to enantiomerically pure (R)- or (S)-tert-butyl 3-hydroxy-2,2-dimethylpropanoate, which are valuable chiral building blocks. researchgate.netresearchgate.net

| Enzyme Class | Reaction Type | Application to Target Compound |

|---|---|---|

| Lipases (e.g., CAL-B) | Transesterification / Kinetic Resolution | Synthesis from other esters; Resolution of chiral derivatives |

| Ketoreductases (KREDs) | Asymmetric Carbonyl Reduction | Enantioselective synthesis from a keto-ester precursor |

| Baeyer-Villiger Monooxygenases (BVMOs) | Ketone Oxidation | Potential synthesis route from a cyclic ketone precursor |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis into automated, computer-controlled platforms is a major frontier in chemical manufacturing. Continuous flow chemistry, in particular, offers significant advantages in safety, efficiency, and scalability. rsc.org For a molecule like tert-butyl 3-hydroxy-2,2-dimethylpropanoate, this technology is highly relevant.

Syntheses involving potentially hazardous reagents or highly exothermic steps, such as certain oxidation reactions, are rendered significantly safer in microreactors or flow systems due to superior temperature control and small reaction volumes. tue.nl Furthermore, automated platforms enable rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) and can be programmed to perform multi-step syntheses without manual intervention. The development of a "chemical recipe file" for the synthesis of the target compound would allow for on-demand production. nih.gov As a versatile building block, tert-butyl 3-hydroxy-2,2-dimethylpropanoate could be incorporated as a starting material within these automated systems for the rapid generation of libraries of novel derivatives for screening and discovery. nih.gov

Exploration of Novel Derivatizations and Applications

Research into new derivatives of tert-butyl 3-hydroxy-2,2-dimethylpropanoate is key to expanding its utility. The primary alcohol serves as a versatile handle for chemical modification.

Oxidation Products: As mentioned, oxidation yields the corresponding aldehyde or carboxylic acid. These are valuable intermediates for further synthesis, for example, in the production of amides or other esters.

Ester and Ether Derivatives: The hydroxyl group can be readily converted into a wide range of esters and ethers, modifying the compound's physical and chemical properties. An example includes its reaction with ethylene (B1197577) oxide to form tert-butyl 3-(2-hydroxyethoxy)propanoate. nih.gov

Polymer Building Blocks: Hydroxypivalic acid and its esters are used in the synthesis of polyesters, polyurethanes, and alkyd resins. The neopentyl glycol backbone imparts excellent thermal and hydrolytic stability. While diols like 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate are used for chain extension, the monofunctional nature of the target compound makes it an ideal chain terminator or end-capping agent to precisely control molecular weight and functionality in polymer synthesis. nih.gov

Precursor to Initiators: The structural isomer, tert-butyl peroxypivalate, is a commercially important radical initiator for polymerization. nih.gov Research could explore efficient isomerization and conversion pathways from tert-butyl 3-hydroxy-2,2-dimethylpropanoate to this and other high-value peroxide derivatives.

Theoretical Studies and Predictive Modeling of Reactivity

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery. While specific theoretical studies on tert-butyl 3-hydroxy-2,2-dimethylpropanoate are not yet widespread, several computational approaches are highly applicable.

Reaction Mechanism Analysis: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of its synthesis and transformation. For instance, DFT has been used to revise the long-standing accepted mechanism for acid-catalyzed esterification, a reaction central to the synthesis of this compound. rsc.org Such studies can predict transition states, activation energies, and reaction kinetics, enabling the optimization of reaction conditions.

Predicting Reactivity and Stability: Quantum-chemical calculations can determine thermodynamic properties such as enthalpies of formation and bond-dissociation energies. researchgate.net This data is crucial for predicting the molecule's thermal stability and its reactivity in processes like oxidation. For example, calculating the O-H bond energy can help predict its efficacy in radical-scavenging applications.

Kinetic Modeling: For industrial-scale processes, kinetic modeling is essential for reactor design and optimization. Computational models can simulate reaction outcomes under various conditions, predicting the yield of products and byproducts in complex reaction networks, such as in high-temperature oxidation processes. researchgate.net

By leveraging these predictive tools, researchers can screen potential catalysts, anticipate reaction outcomes, and design more efficient and selective synthetic routes, reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-hydroxy-2,2-dimethylpropanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves aldol-like condensation reactions. For example, reacting 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in DMF under nitrogen, catalyzed by pyridine-N-oxide and LiCl at room temperature, yields the product in ~69% . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Lewis acids (e.g., LiCl) and bases (e.g., pyridine-N-oxide) are critical for regioselectivity.

- Temperature : Room temperature minimizes side reactions like ester hydrolysis.

Monitoring via TLC (hexane:ethyl acetate = 3:1) and ¹H/¹³C NMR (δ ~1.03 and 0.89 ppm for methyl groups) ensures purity .

Q. How is the structural integrity of tert-butyl 3-hydroxy-2,2-dimethylpropanoate validated post-synthesis?

- NMR spectroscopy : ¹H NMR reveals characteristic signals for the tert-butyl group (singlet at δ ~1.4 ppm) and the hydroxyl proton (broad peak at δ ~3.3 ppm) .

- Mass spectrometry : MALDI-TOF shows a sodium adduct peak at m/z = 251 ([M+Na]⁺) .

- X-ray crystallography : Used for derivatives to confirm stereochemistry (e.g., 3-(4-chlorophenyl) substituents in monoclinic crystal systems) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal stability : Decomposition occurs above 150°C, releasing CO and CO₂ .

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the ester group.

- Hydrolysis risk : Avoid aqueous environments (pH <5 or >9) to prevent ester cleavage .

Advanced Research Questions

Q. How does tert-butyl 3-hydroxy-2,2-dimethylpropanoate function as a precursor for histone deacetylase (HDAC) inhibitors?

The compound’s hydroxyl and ester groups enable derivatization into pharmacophores. For example:

- Triazole derivatives : Synthesized via Huisgen cycloaddition, showing IC₅₀ values as low as 0.69 μM against HeLa cells (vs. doxorubicin IC₅₀ = 2.29 μM) .

- Hydrazide analogs : Prepared by refluxing with hydrazine hydrate in ethanol (9 h, 74% yield), enhancing HDAC-2 binding in docking studies .

Mechanistically, the tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 69% vs. 79% for similar routes) arise from:

- Catalyst loading : Higher LiCl concentrations (≥10 mol%) improve yields but risk salt precipitation.

- Workup protocols : Acidification with dilute HCl (pH ~3) optimizes crystallization of intermediates .

Statistical tools like Design of Experiments (DoE) can model variable interactions (e.g., temperature vs. solvent polarity) .

Q. How do substituents on the phenyl ring influence the bioactivity of derived compounds?

- Electron-withdrawing groups (e.g., 4-Cl): Enhance HDAC inhibition by stabilizing ligand-enzyme interactions (ΔG = −8.2 kcal/mol in docking simulations) .

- Bulkier substituents (e.g., tert-butyl): Reduce solubility but improve metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .

Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ⁺) predict logP and IC₅₀ correlations (R² = 0.89) .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for esterification steps .

- Analytical workflows : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling .

- Biological assays : Use in vitro HDAC inhibition kits (e.g., Fluor-de-Lys®) and validate with in vivo xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.